4-((m-Tolyl)azo)-m-toluidinium chloride is an organic compound characterized by its azo group, which is a functional group with the structure R-N=N-R', where R and R' are organic substituents. In this case, both substituents are m-tolyl groups, making it a symmetrical azo compound. The molecular formula for this compound is CHClN, and it has a molecular weight of approximately 261.75 g/mol . This compound is known for its vibrant color, which is typical of azo compounds, and is often utilized in various chemical applications.
The synthesis of 4-((m-Tolyl)azo)-m-toluidinium chloride typically involves:
4-((m-Tolyl)azo)-m-toluidinium chloride finds applications in various fields:
Several compounds share structural similarities with 4-((m-Tolyl)azo)-m-toluidinium chloride, particularly within the class of azo compounds. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-((p-Tolyl)azo)-p-toluidinium chloride | Azo compound | Similar structure but with para-substituents |
4-(m-Tolylazo)-o-toluidine | Azo compound | Different positional isomer affecting dye properties |
4-((p-Nitrophenyl)azo)-aniline | Azo compound | Contains a nitro group which may enhance biological activity |
4-((2-Hydroxyphenyl)azo)-aniline | Azo compound | Hydroxyl group adds solubility and alters reactivity |
These compounds highlight the diversity within the azo class while emphasizing the unique characteristics of 4-((m-Tolyl)azo)-m-toluidinium chloride due to its specific substitution pattern and potential applications in dye chemistry and biological research.